4-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide
Description
Properties
IUPAC Name |
4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-27-16-8-6-15(7-9-16)23-11-14(10-17(23)24)22-19(26)21-13-4-2-12(3-5-13)18(20)25/h2-9,14H,10-11H2,1H3,(H2,20,25)(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQDANAOEJOPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of a suitable amine with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.
Formation of the Ureido Linkage: The ureido linkage is formed by reacting the intermediate with an isocyanate or a carbamate under controlled conditions.
Coupling with Benzamide: The final step involves coupling the intermediate with benzamide using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or methoxyphenyl moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Data Table: Structural and Hypothesized Activity Comparison
Biological Activity
4-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrrolidinone ring , which is known for its diverse biological interactions.
- A methoxyphenyl group , which may enhance lipophilicity and bioavailability.
- A ureido linkage , contributing to the compound's ability to interact with various biological targets.
Table 1: Structural Features of 4-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide
| Component | Description |
|---|---|
| Pyrrolidinone Ring | Core structure influencing biological activity |
| Methoxyphenyl Group | Enhances solubility and potential interactions |
| Ureido Linkage | Facilitates binding to biological targets |
Biological Activity
Research indicates that derivatives of this compound exhibit a range of biological activities, including:
- Antiviral Activity : Some studies suggest that similar compounds can inhibit viral replication, particularly in hepatitis B virus (HBV) models. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G, an enzyme that inhibits HBV replication .
- Anticancer Properties : Compounds with similar structural motifs have been evaluated for their anticancer potential. The pyrrolidine core is often associated with cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit such properties .
- Enzyme Inhibition : The presence of the ureido group may facilitate interactions with enzymes, potentially leading to inhibition of key metabolic pathways. For example, some related compounds have demonstrated strong inhibitory activity against acetylcholinesterase and urease .
The mechanism by which 4-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide exerts its effects likely involves:
- Binding to specific receptors or enzymes, altering their activity.
- Inducing apoptosis in cancer cells through various signaling pathways.
- Modulating immune responses against viral infections.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Antiviral Activity : In vitro studies showed that certain benzamide derivatives inhibited HBV replication effectively in HepG2 cells, demonstrating potential therapeutic applications for liver diseases .
- Anticancer Evaluation : A series of pyrrolidine derivatives were tested against multiple cancer cell lines, revealing significant cytotoxic effects and suggesting a need for further development into anticancer agents .
- Enzyme Inhibition Research : Various synthesized compounds were screened for their ability to inhibit urease and acetylcholinesterase, with some showing IC50 values indicating potent activity against these enzymes .
Q & A
Q. What are the established synthetic routes for 4-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from pyrrolidinone precursors. Key steps include:
- Ureido bond formation : Reaction of 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine with benzoyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) to form the ureido linkage .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while catalysts like DMAP improve coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for achieving >95% purity .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- NMR spectroscopy : - and -NMR confirm the presence of the 5-oxopyrrolidin ring (δ 2.5–3.5 ppm for protons adjacent to the ketone) and ureido NH signals (δ 6.5–7.5 ppm) .
- Mass spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-HRMS) verifies the molecular formula (CHNO) and detects fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state, essential for confirming the planar benzamide moiety .
Q. How is the compound screened for preliminary biological activity in academic settings?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based substrates. IC values are calculated from dose-response curves .
- Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare with non-cancerous cells (e.g., HEK293) to assess selectivity .
- Microbial susceptibility testing : Disk diffusion or broth microdilution methods determine antibacterial activity against Gram-positive/negative strains .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the final coupling step?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig amination or copper(I) iodide for Ullmann-type couplings .
- Temperature control : Lowering reaction temperatures (−10°C) minimizes side reactions like hydrolysis of the ureido group .
- In-situ monitoring : Use FT-IR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Comparative assay standardization : Replicate studies using identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed benzamide) that may confound activity results .
- Structural analogs : Synthesize derivatives (e.g., replacing 4-methoxyphenyl with chloro or nitro groups) to isolate pharmacophores responsible for activity .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Docking simulations : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 or HDACs) and validate with mutagenesis data .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability or toxicity .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS) to identify critical binding residues .
Q. What are the methodological considerations for studying metabolic degradation pathways?
- In vitro models : Incubate with liver microsomes (human or rat) and quantify metabolites via UPLC-QTOF. NADPH cofactors are essential for cytochrome P450-mediated oxidation .
- Stability assays : Monitor pH-dependent hydrolysis (pH 1–10 buffers, 37°C) to identify labile groups (e.g., ureido bond cleavage at pH < 3) .
- Isotope labeling : Synthesize -labeled analogs to trace metabolic fate using NMR or MS .
Q. Which advanced analytical methods are recommended for detecting trace impurities?
- HPLC-DAD/ELSD : Detect impurities <0.1% using C18 columns (5-µm particle size) and gradient elution (0.1% TFA in water/acetonitrile) .
- NMR relaxation editing : Suppress signals from the main compound to enhance impurity detection in -NMR .
- ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Cu) retained from synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
